4,5-Dihydroxy-2-nitrobenzaldehyde

Übersicht

Beschreibung

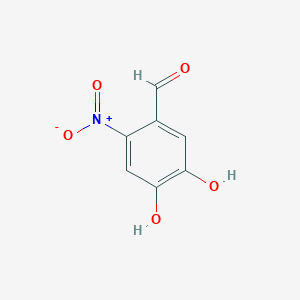

4,5-Dihydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxy-2-nitrobenzaldehyde can be synthesized through the nitration of 4,5-dihydroxybenzaldehyde. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzaldehyde ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The crude product is often purified through recrystallization using solvents such as dichloromethane and water. The final product is obtained as yellow crystals with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: 4,5-Dihydroxy-2-aminobenzaldehyde.

Substitution: Esters or ethers of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry :

- Reagent in Organic Synthesis : DHNB is utilized as a reagent in synthesizing complex organic molecules, including stable eumelanin precursors and beta-adrenergic agonist impurities. Its unique functional groups allow for selective reactions in synthetic pathways.

-

Biology :

- Enzyme Interaction Studies : The compound serves as a tool for investigating enzyme interactions, particularly its role as a potent inhibitor of xanthine oxidase (XOD), which is crucial in purine metabolism.

- Antioxidant Activity : DHNB exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl) .

-

Medicine :

- Therapeutic Potential : Research indicates that DHNB may serve as a therapeutic agent for conditions like hyperuricemia and gout due to its ability to inhibit XOD activity. In animal models, DHNB significantly reduced serum uric acid levels without notable side effects .

- Intermediate in Drug Synthesis : It is explored as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting metabolic disorders.

-

Industry :

- Dyes and Pigments Production : DHNB is employed in the production of dyes and pigments due to its chemical stability and reactivity profiles.

Case Study 1: Hyperuricemia Treatment

In a study involving C57BL/6 mice with induced hyperuricemia, DHNB was administered at a dosage of 100 mg/kg. The results showed significant reductions in serum uric acid levels compared to control groups treated with allopurinol, which exhibited high mortality rates .

| Treatment Group | Serum Uric Acid Level (mg/dL) | Mortality Rate (%) |

|---|---|---|

| Control (Allopurinol) | High (above normal) | 42% |

| DHNB (100 mg/kg) | Significantly reduced | 0% |

Case Study 2: Antioxidant Properties

DHNB was tested for its ability to scavenge free radicals using DPPH assays. The compound demonstrated significant antioxidant activity compared to standard antioxidants like vitamin C.

| Concentration of DHNB (mM) | DPPH Scavenging Activity (%) |

|---|---|

| 0.002 | 83 |

| 0.001 | 80 |

| 0.0002 | 71 |

Wirkmechanismus

The mechanism of action of 4,5-Dihydroxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a xanthine oxidase inhibitor, where it inhibits the enzyme’s activity by binding to its active site. This inhibition can lead to reduced production of uric acid, making it a potential therapeutic agent for conditions like hyperuricemia and gout .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxy-2-nitrobenzaldehyde

- 3,4-Dihydroxy-5-nitrobenzaldehyde

- 2-Nitro-4,5-dihydroxybenzaldehyde

Comparison: 4,5-Dihydroxy-2-nitrobenzaldehyde is unique due to the specific positioning of its hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in nitration, reduction, and substitution reactions, making it valuable for specific synthetic applications .

Biologische Aktivität

4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is a compound of significant interest in biochemical research due to its biological activity, particularly its role as an inhibitor of xanthine oxidase (XOD), an enzyme involved in purine metabolism. This article explores the various aspects of DHNB's biological activity, including its mechanism of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Formula : CHNO

Molecular Structure :

- Hydroxyl groups at positions 4 and 5

- Nitro group at position 2

- Aldehyde functional group

The specific arrangement of these functional groups contributes to its unique chemical reactivity and biological properties.

DHNB primarily targets xanthine oxidase (XOD), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The inhibition of XOD by DHNB has been shown to:

- Reduce Uric Acid Production : By inhibiting XOD, DHNB decreases the conversion of purines into uric acid, which is beneficial in conditions characterized by hyperuricemia (elevated uric acid levels) such as gout .

- Interact with the Molybdenum Center : DHNB binds to the molybdenum center of XOD, affecting its catalytic activity .

Enzyme Inhibition Studies

Recent studies have demonstrated that DHNB exhibits potent inhibitory effects on XOD:

- IC Value: Approximately 3 μM, indicating strong inhibition comparable to established drugs like allopurinol .

- Inhibition Type : Mixed-type inhibition was observed, suggesting that DHNB can bind to both the enzyme and the enzyme-substrate complex .

Case Studies

- Mouse Model of Hyperuricemia : In a study involving C57BL/6 mice treated with allantoxanamide to induce hyperuricemia, administration of DHNB at a dosage of 100 mg/kg resulted in significant reductions in serum uric acid levels without notable side effects. In contrast, allopurinol-treated mice exhibited high mortality rates .

- Free Radical Scavenging : DHNB has also been shown to scavenge free radicals such as DPPH and reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl), suggesting potential antioxidant properties .

Comparative Analysis with Related Compounds

| Compound | IC (μM) | Mechanism | Notes |

|---|---|---|---|

| This compound | 3 | Mixed-type inhibition | Strong XOD inhibitor |

| Allopurinol | 10 | Competitive inhibition | Standard treatment for gout |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | 5 | Time-dependent inhibition | Related compound with similar effects |

Safety and Toxicity

In toxicity assessments, high doses of DHNB (up to 500 mg/kg) did not result in adverse effects in animal models, contrasting sharply with allopurinol which caused significant mortality in similar studies. This aspect highlights DHNB's potential as a safer alternative for managing hyperuricemia and related conditions .

Eigenschaften

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 4,5-dihydroxy-2-nitrobenzaldehyde not detected in the reaction of caffeic acid with nitrite despite previous reports suggesting its formation?

A1: Previous studies might have used different reaction conditions or analytical techniques that led to the misidentification of this compound. This study [] employed a range of conditions (varying pH and concentrations) and did not find any evidence of its formation. The researchers meticulously characterized the reaction products, revealing a different reaction pathway leading to oxime derivatives, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and other products, instead of the anticipated ring nitration product. This highlights the importance of carefully controlled experiments and accurate product identification in chemical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.